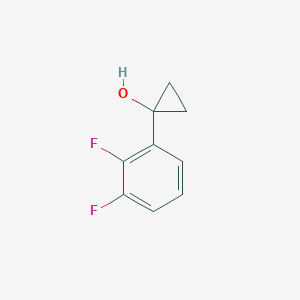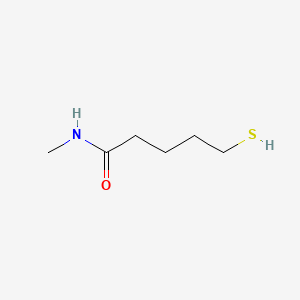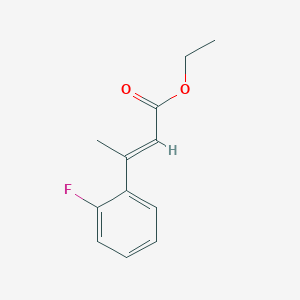
Ethyl 3-(2-fluorophenyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-fluorophenyl)but-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters It features a fluorophenyl group attached to a but-2-enoate moiety, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-fluorophenyl)but-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl acetoacetate and 2-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-fluorophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-fluorophenyl)butanoic acid or 3-(2-fluorophenyl)butan-2-one.
Reduction: Formation of ethyl 3-(2-fluorophenyl)butan-2-ol or ethyl 3-(2-fluorophenyl)butanoate.
Substitution: Formation of ethyl 3-(2-substituted phenyl)but-2-enoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-fluorophenyl)but-2-enoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-fluorophenyl)but-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards certain molecular targets, influencing the compound’s pharmacological effects.
Comparación Con Compuestos Similares
Ethyl 3-(2-fluorophenyl)but-2-enoate can be compared with other similar compounds, such as:
- Ethyl 3-(2-chlorophenyl)but-2-enoate
- Ethyl 3-(2-bromophenyl)but-2-enoate
- Ethyl 3-(2-methylphenyl)but-2-enoate
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. These characteristics can enhance its performance in specific applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H13FO2 |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2-fluorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13FO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3/b9-8+ |
Clave InChI |
UGOLGRNISPGTIK-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/C1=CC=CC=C1F |
SMILES canónico |
CCOC(=O)C=C(C)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
amine hydrochloride](/img/structure/B13459728.png)
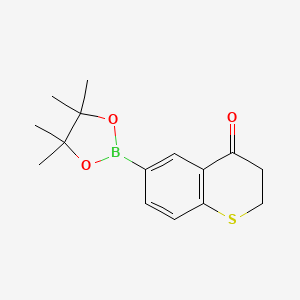
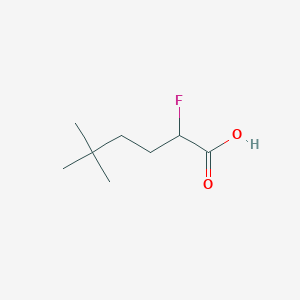
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)

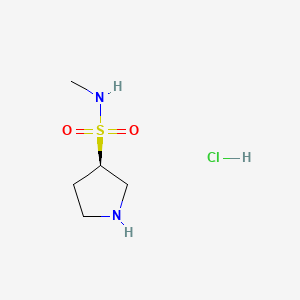

![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)
